[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate
Description
Contextualization within Steroidal Progestin Research
Chlormadinone (B195047) acetate (B1210297) is a derivative of 17α-hydroxyprogesterone and is classified as a first-generation progestin. wikipedia.org Progestins are synthetic progestogens developed to overcome the poor oral bioavailability and short half-life of natural progesterone (B1679170), making them suitable for various therapeutic applications. mdpi.com CMA is distinguished by its potent progestogenic activity, which is approximately one-third higher than that of progesterone. nih.gov This activity is mediated through its high affinity for the progesterone receptor. researchgate.nettandfonline.com
Beyond its primary progestogenic effects, CMA exhibits notable antiandrogenic properties. mdpi.comresearchgate.net This dual action is a key area of research, as it differentiates CMA from other progestins. The antiandrogenic effect is attributed to its ability to competitively block androgen receptors and inhibit the enzyme 5α-reductase, which is involved in the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394). mdpi.comnih.govresearchgate.net This mechanism reduces the effects of androgens in target organs. researchgate.net Furthermore, CMA possesses a mild glucocorticoid effect but lacks mineralocorticoid activity. nih.gov
The following table summarizes the key receptor binding and activity profile of Chlormadinone Acetate:
| Receptor | Activity | Reference |
| Progesterone Receptor | Potent Agonist | researchgate.netnih.gov |
| Androgen Receptor | Antagonist | researchgate.netnih.gov |
| Glucocorticoid Receptor | Weak Agonist | nih.govnih.gov |
| Mineralocorticoid Receptor | No significant activity | glpbio.com |
| Estrogen Receptor | No significant activity | glpbio.com |
Historical Perspectives in Chemical Synthesis Research
Chlormadinone acetate was first synthesized in 1961. nih.govnih.govdrugbank.com Its chemical structure is 17α-acetoxy-6-chloro-4,6-pregnadiene-3,20-dione. nih.govresearchgate.net It is a synthetic pregnane (B1235032) steroid derived from progesterone, specifically from 17α-hydroxyprogesterone. wikipedia.org The key structural modifications include the introduction of a chlorine atom at the C6 position, a double bond between the C6 and C7 positions, and the addition of an acetate ester at the C17α position. wikipedia.org It is important to note that CMA is the C17α acetate ester of chlormadinone; the parent compound, chlormadinone, has never been marketed for medical use. wikipedia.orgwikipedia.org
The synthesis of radiolabeled chlormadinone acetate (chlormadinone-4-¹⁴C acetate) has been a subject of research to study its metabolism. One reported synthesis started from 17α-hydroxyprogesterone-4-¹⁴C. rti.org The process involved dehydrogenation to form a 4,6-diene, which was then converted to a 6-chloro-4,6-diene via a 6α,7α-epoxy intermediate. rti.org The final step was acetylation to yield chlormadinone-4-¹⁴C acetate. rti.org
A more recent patented synthesis method describes the preparation of chlormadinone acetate from a homemade chloride. chemicalbook.com The process involves reacting the starting material with acetic anhydride (B1165640) and p-toluenesulfonic acid in glacial acetic acid at a controlled temperature. chemicalbook.com After the reaction, the mixture is neutralized, and the product is crystallized, filtered, and purified. chemicalbook.com
The chemical properties of Chlormadinone Acetate are detailed in the table below:
| Property | Value | Reference |
| Molecular Formula | C23H29ClO4 | nih.govpharmacompass.comchemeo.com |
| Molecular Weight | 404.9 g/mol | nih.govpharmacompass.com |
| CAS Number | 302-22-7 | wikipedia.orgchemeo.com |
| Melting Point | 208-212°C | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Chlormadinone acetate (CMA) is a derivative of naturally secreted progesterone that shows high affinity and activity at the progesterone receptor. It has an anti-estrogenic effect and, in contrast to natural progesterone, shows moderate anti-androgenic properties. CMA acts by blocking androgen receptors in target organs and by reducing the activity of skin 5alpha-reductase. It suppresses gonadotropin secretion and thereby reduces ovarian and adrenal androgen production. CMA shows high contraceptive efficacy by inhibiting ovulation due to its ability to suppress or disrupt endogenous gonadotropin secretion and, by this, inhibits follicular growth and maturation. In addition, it suppresses endometrial thickness and increases the viscosity of cervical mucus. ... The ovulation response to electrical stimulation of the median eminence, or to the intrapituitary infusion of median eminence extract, was observed in control rabbits and animals pre-treated with chlormadinone acetate. Chlormadinone acetate pre-treatment did not significantly reduce the proportion of rabbits ovulating in response to electrical stimulation. However, there was a significant reduction in the average number of ruptured follicles when compared with the animals in the control group. Chlormadinone acetate pre-treatment significantly reduced the proportion of animals ovulating in response to the intrapituitary infusion of median eminence extract as compared with the control series. However, there was no significant reduction in the average number of ruptured follicles (in those rabbits that ovulated) when compared with the control groups. Chlormadinone acetate pre-treatment produced no significant effect upon either the proportion of animals ovulating, or the average number of ruptured follicles, following i.v. injection of 50 ug LH.5. The conclusion drawn is that chlormadinone acetate blocks copulattion-induced ovulation in the rabbit by action at a site in the central nervous system located above the median eminence. The possible effects of chlormadinone acetate upon the secretion of FSH, the pituitary sensitivity to releasing factors and the ovarian sensitivity to LH are discussed. Studies with the human breast cancer cell line ZR-75-1, which contains functional estrogen, progesterone and androgen receptors, suggest that chlormadinone acetate inhibited the growth of these cells by an interaction of androgen and progesterone receptor-mediated mechanisms. Groups of 8-12 male Sprague-Dawley Crl:CD(SD)Br rats were castrated and injected immediately thereafter twice daily for 14 days with one of a number of synthetic progestogens, including chlormadinone acetate, used in the treatment of prostate cancer. Controls received the vehicle, 1% gelatine in 0.9% saline... Dihydrotestosterone was injected at a dose of 150 ug twice daily for 14 days as a positive control. All animals were killed on the morning after the last day of treatment, and the ventral prostate and adrenals were removed and weighted; furthermore, the prostatic content of ornithine decarboxylase was measured, as it is consider to be a highly specific, sensitive of androgenic activity in the prostate. Dihydrotestosterone increased the ventral prostate weight to 43% above that of castrated controls. Chlormadinone acetate was less potent than dihydrotestosterone but caused significant increases in prostate weight, by about 22% at 3 mg and 36% at 10 mg per injection. Whereas dihydrotestosterone caused a 14-fold increase in ornithine decarboxylase activity in the prostate, chlormadinone acetate caused a 5.3-fold increase at 3 mg and an 11.8-fold increase at 10 mg. Chlormadinone acetate thus has weak but significant androgenic activity in the rat ventral prostate. |
|---|---|
CAS No. |
302-22-7 |
Molecular Formula |
C23H29ClO4 |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
[(10R,13S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H29ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11-12,16-18H,5-10H2,1-4H3/t16?,17?,18?,21-,22+,23+/m1/s1 |
InChI Key |
QMBJSIBWORFWQT-GDMUWPLKSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |
Appearance |
Solid powder |
Color/Form |
Crystals from menthanol or ether White to light-yellow...crystals |
melting_point |
212-214 °C |
Other CAS No. |
302-22-7 8065-91-6 |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
In double-distilled water, 0.16 mg/L Very soluble in chloroform; soluble in acetonitrile; slightly soluble in ethanol and diethyl ether. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Chlormadinon Acetate Chlormadinone Chlormadinone Acetate Chlormadinone Acetate, (9 beta,10 alpha)-Isomer Neo Eunomin Neo-Eunomin NeoEunomin Pregna-4,6-diene-3,20-dione, 17-(acetyloxy)-6-chloro- |
vapor_pressure |
3.22X10-9at 25 °C (est) |
Origin of Product |
United States |
Receptor Binding Kinetics and Affinity Profiling of Chlormadinone Acetate
Progesterone (B1679170) Receptor Binding Characteristics
Chlormadinone (B195047) acetate (B1210297) demonstrates a high affinity for the human progesterone receptor (PR). nih.govresearchgate.netnih.gov In comparative studies, CMA binds to the progesterone receptor with a high degree of affinity, which is fundamental to its progestogenic activity. researchgate.net Research has quantified this interaction, with binding assays determining the inhibition constant (Ki) of CMA for the human progesterone receptor to be 2.5 nM. nih.gov This high affinity underscores its potent progestogenic effects, which are reported to be about one-third higher than that of natural progesterone. nih.gov The progestogenic activity of CMA is responsible for its antigonadotropic and antiestrogenic effects. wikipedia.org
The binding affinity of CMA to the progesterone receptor is also higher than its primary metabolites, 3α-hydroxy-CMA and 3β-hydroxy-CMA, which have Ki values of 13 nM and 6.0 nM, respectively. nih.gov
Table 1: Progesterone Receptor Binding Affinity
| Compound | Ki (nM) |
|---|---|
| Chlormadinone Acetate (CMA) | 2.5 |
| 3α-hydroxy-CMA | 13 |
| 3β-hydroxy-CMA | 6.0 |
| Promegestone (R5020) (Reference) | 4.3 |
Data sourced from in vitro binding tests at human receptors. nih.gov
Androgen Receptor Binding Characteristics
In addition to its progestogenic activity, chlormadinone acetate is a potent antiandrogen due to its ability to bind to the androgen receptor (AR). wikipedia.org It acts as a competitive antagonist at the androgen receptor, inhibiting the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394). nih.gov
Binding assays have shown that CMA has a high affinity for the human androgen receptor, with a reported Ki value of 3.8 nM. nih.gov This affinity is comparable to its affinity for the progesterone receptor. nih.gov The antiandrogenic properties of CMA are attributed to this direct receptor blockade, as well as the inhibition of 5α-reductase, an enzyme involved in androgen synthesis. nih.govnih.gov
The metabolites of CMA, 3α-hydroxy-CMA and 3β-hydroxy-CMA, also bind to the androgen receptor, but with significantly lower affinities than the parent compound, exhibiting Ki values of 83 nM and 20 nM, respectively. nih.gov
Table 2: Androgen Receptor Binding Affinity
| Compound | Ki (nM) |
|---|---|
| Chlormadinone Acetate (CMA) | 3.8 |
| 3α-hydroxy-CMA | 83 |
| 3β-hydroxy-CMA | 20 |
| Methyltrienolone (R1881) (Reference) | 2.9 |
Data sourced from in vitro binding tests at human receptors. nih.gov
Glucocorticoid Receptor Binding
Chlormadinone acetate also exhibits weak affinity for the glucocorticoid receptor (GR). wikipedia.org This interaction is considerably lower than its affinity for both the progesterone and androgen receptors. nih.gov The Ki value for the binding of CMA to the human glucocorticoid receptor has been determined to be 16 nM. nih.gov
This lower affinity translates to weak glucocorticoid activity, which is generally only observed at doses much higher than those used for therapeutic purposes. wikipedia.org The metabolites, 3α-hydroxy-CMA and 3β-hydroxy-CMA, also bind to the glucocorticoid receptor with Ki values of 69 nM and 21 nM, respectively. nih.gov
Table 3: Glucocorticoid Receptor Binding Affinity
| Compound | Ki (nM) |
|---|---|
| Chlormadinone Acetate (CMA) | 16 |
| 3α-hydroxy-CMA | 69 |
| 3β-hydroxy-CMA | 21 |
| Dexamethasone (Reference) | 1.2 |
Data sourced from in vitro binding tests at human receptors. nih.gov
Comparative Binding Studies with Other Steroid Hormones and Derivatives
Comparative studies of chlormadinone acetate with other steroid hormones and synthetic progestins provide further insight into its receptor binding profile.
When compared to the reference progestin promegestone (R5020), CMA shows a higher affinity for the progesterone receptor (Ki of 2.5 nM for CMA vs. 4.3 nM for R5020). nih.gov In terms of antiandrogenic potential, CMA is a potent antagonist, with some studies suggesting it has about 30% to 40% of the affinity of cyproterone (B1669671) acetate (CPA) for the androgen receptor. wikipedia.org
In a competitive binding assay against the synthetic androgen methyltrienolone (R1881), CMA demonstrated a high affinity for the androgen receptor (Ki of 3.8 nM) that was comparable to that of the reference androgen (Ki of 2.9 nM). nih.gov
Compared to the potent glucocorticoid dexamethasone, CMA's affinity for the glucocorticoid receptor is significantly lower (Ki of 16 nM for CMA vs. 1.2 nM for dexamethasone). nih.gov
Unlike some other progestins, CMA has no affinity for the estrogen or mineralocorticoid receptors. nih.govwikipedia.org This specificity in its binding profile contributes to its distinct clinical characteristics.
Structure Activity Relationship Sar Studies of Chlormadinone Acetate
Influence of A and B Ring Modifications on Biological Activity
The A and B rings of the steroid nucleus are critical for the molecule's interaction with progesterone (B1679170) and androgen receptors. In chlormadinone (B195047) acetate (B1210297), the arrangement of these rings, particularly their planarity and electronic distribution, is crucial for establishing the necessary contacts within the ligand-binding pocket of the receptor. Modifications to these rings can significantly alter the binding affinity and biological response. The introduction of a double bond between C-6 and C-7 in the B-ring, for instance, contributes to a more planar conformation of this part of the molecule, which is understood to enhance its progestational activity compared to progesterone.
Role of C-6 Substituents in Potency
A defining structural feature of chlormadinone acetate is the chlorine atom at the C-6 position. This substituent plays a pivotal role in enhancing the compound's progestational potency and metabolic stability. The presence of the 6-chloro group is known to increase oral activity, likely by hindering metabolic deactivation of the molecule. Furthermore, this substituent can influence the conformation of the A and B rings, which in turn affects receptor binding. The electron-withdrawing nature of the chlorine atom can also modulate the electronic landscape of the steroid, potentially leading to more favorable interactions with the receptor. It is this C-6 modification, in combination with the Δ4,6-diene system, that significantly differentiates chlormadinone acetate from progesterone and contributes to its potent biological profile.
Impact of C-3 and C-17α Functionalities on Activity
The functional groups at the C-3 and C-17α positions are essential for the activity of chlormadinone acetate. The ketone group at C-3 is a common feature in many active steroids and is crucial for binding to the progesterone receptor. Metabolic reduction of this C-3 ketone leads to the formation of 3α-hydroxy and 3β-hydroxy metabolites. These metabolites exhibit altered binding affinities for various steroid receptors. nih.gov
The 17α-acetoxy group is another key functionality that significantly enhances progestational activity. This ester group increases the lipophilicity of the molecule and is thought to improve its pharmacokinetic profile. It also provides steric bulk at the C-17 position, which can optimize the orientation of the steroid within the receptor's binding pocket and enhance its agonistic or antagonistic effects.
In vitro studies have compared the binding affinities of chlormadinone acetate and its 3-hydroxy metabolites to human progesterone, androgen, and glucocorticoid receptors. nih.gov Chlormadinone acetate itself shows a high affinity for both progesterone and androgen receptors. nih.gov The metabolites, 3α-hydroxy-chlormadinone acetate and 3β-hydroxy-chlormadinone acetate, generally show reduced affinity for these receptors compared to the parent compound. nih.gov
Table 1: Comparative Binding Affinities (Ki values in nM) of Chlormadinone Acetate and its Metabolites
| Compound | Progesterone Receptor (Ki) | Androgen Receptor (Ki) | Glucocorticoid Receptor (Ki) |
|---|---|---|---|
| Chlormadinone Acetate | 2.5 | 3.8 | 16 |
| 3α-hydroxy-chlormadinone acetate | 13 | 83 | 69 |
| 3β-hydroxy-chlormadinone acetate | 6.0 | 20 | 21 |
Data sourced from Schneider et al., 2009. nih.gov
In vivo animal studies have demonstrated that despite the lower in vitro receptor affinity, both 3α- and 3β-hydroxy metabolites retain progestomimetic and antiandrogenic activities. nih.gov
Stereochemical Considerations and Receptor Binding
The stereochemistry of chlormadinone acetate and its metabolites is a critical determinant of their biological activity. The specific three-dimensional arrangement of the steroid nucleus and its substituents dictates how the molecule fits into the highly specific ligand-binding pocket of a receptor. Even minor changes in stereochemistry can lead to significant differences in binding affinity and pharmacological response.
This is clearly illustrated by the different receptor affinities of the 3α- and 3β-hydroxy metabolites. nih.gov The orientation of the hydroxyl group at the C-3 position (axial in the α-epimer versus equatorial in the β-epimer) results in distinct interactions with the amino acid residues of the receptor's binding site. For all three receptors tested (progesterone, androgen, and glucocorticoid), the 3β-hydroxy metabolite consistently shows a higher binding affinity than the 3α-hydroxy metabolite. nih.gov This suggests that the equatorial orientation of the 3-hydroxyl group allows for a more favorable interaction within the receptor pocket compared to the axial orientation. At all receptor types, the parent compound, chlormadinone acetate, had the highest affinity, while 3α-OH-CMA had the lowest, and 3β-OH-CMA displayed an intermediate affinity. nih.gov
Preclinical and in Vitro Biological Activity of Chlormadinone Acetate
Effects on Cellular Differentiation and Mineralization
Chlormadinone (B195047) acetate (B1210297) has demonstrated notable effects on the differentiation and mineralization processes of specific cell types, particularly those involved in the formation of hard tissues.
In vitro studies on human dental pulp cells (hDPCs) have shown that Chlormadinone acetate promotes odontogenic differentiation and mineralization. d-nb.infonih.gov Treatment with CMA did not result in any significant difference in cell viability compared to control groups. d-nb.infonih.gov However, it was observed to enhance the expression of key odontogenic marker genes. d-nb.inforesearchgate.net Specifically, CMA treatment led to a significant increase in the mRNA levels of alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), dentin sialophosphoprotein (DSPP), and dentin matrix protein-1 (DMP-1). nih.govnih.gov
Furthermore, hDPCs treated with CMA exhibited increased ALP activity and a greater formation of mineralized nodules, which are indicative of mineralization capacity. d-nb.inforesearchgate.net The mechanism underlying these effects appears to involve the extracellular signal-regulated kinase (ERK) signaling pathway. d-nb.inforesearchgate.net Stimulation with CMA resulted in the phosphorylation of ERK, and the effects on differentiation were inhibited by the ERK inhibitor U0126, suggesting that CMA improves odontogenic differentiation and mineralization of hDPCs through this pathway. d-nb.infonih.gov
Table 1: Effect of Chlormadinone Acetate on Odontogenic Marker Gene Expression in hDPCs
| Gene Marker | Effect of CMA Treatment | Source |
|---|---|---|
| Alkaline Phosphatase (ALP) | Significantly increased mRNA levels after 7 days (10 μM CMA). nih.gov | nih.gov |
| Osteocalcin (OCN) | Significantly increased mRNA levels after 5 days (1 and 10 μM CMA). nih.gov | nih.gov |
| Dentin Sialophosphoprotein (DSPP) | Significantly increased mRNA levels after 5 days (10 μM CMA). nih.gov | nih.gov |
| Dentin Matrix Protein-1 (DMP-1) | Significantly increased mRNA levels after 5 days (10 μM CMA). nih.gov | nih.gov |
Research has also indicated that Chlormadinone acetate promotes osteogenic differentiation and the deposition of calcium in human bone marrow-derived mesenchymal stem cells (hBMSCs). nih.gov
Regulation of Biosynthetic Pathways
Studies on human endometrial explants have revealed that Chlormadinone acetate can suppress prostaglandin (B15479496) biosynthesis. nih.govsigmaaldrich.com In explants treated with interleukin-1β, CMA significantly down-regulated the messenger RNA (mRNA) of cyclo-oxygenase-2 (COX-2) as well as the concentrations of prostaglandin F(2α). nih.govsigmaaldrich.com This suppressive effect on prostaglandin biosynthesis is thought to be primarily due to the progestin-specific activity of CMA. nih.gov
Neurobiological and Endocrine System Modulation
Preclinical studies in animal models have explored the neuroendocrine effects of Chlormadinone acetate. In ovariectomized rats, CMA administration was shown to increase the brain content of allopregnanolone (B1667786) (ALLO), a neurosteroid with anxiolytic properties, specifically in the hippocampus. nih.gov When co-administered with estradiol (B170435) valerate, CMA also increased ALLO levels in the hypothalamus and anterior pituitary. nih.gov
Additionally, CMA treatment led to an increase in beta-endorphin (B3029290) (β-END) content in the neurointermediate lobe and anterior pituitary. nih.gov These findings suggest that CMA's action on parts of the limbic system (hippocampus and hypothalamus) and the anterior pituitary may influence cognitive function, emotional state, and autonomic control. nih.gov The compound also has a strong anti-gonadotropic effect, acting through negative feedback on gonadotropin secretion. nih.govnih.gov This action can inhibit follicular growth and maturation, which is a key aspect of its contraceptive efficacy. nih.gov Investigations into the mechanism for blocking ovulation suggest a site of action within the central nervous system, located above the median eminence. nih.gov
Comparative In Vitro Assays of Hormonal and Receptor Activity
In vitro binding assays have been utilized to characterize the affinity of Chlormadinone acetate and its metabolites for various human steroid receptors. nih.gov CMA demonstrates a high affinity for both the progesterone (B1679170) and androgen receptors, with a lower affinity for the glucocorticoid receptor. nih.gov
The anti-androgenic effect of CMA is attributed to its ability to bind to androgen receptors, thereby competitively inhibiting the action of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), as well as its capacity to competitively inhibit the 5alpha-reductase enzyme. nih.gov
Table 2: Comparative Binding Affinities (Ki) of Chlormadinone Acetate for Human Receptors
| Receptor | Chlormadinone Acetate (CMA) Ki Value (nM) | Reference Compound | Reference Compound Ki Value (nM) | Source |
|---|---|---|---|---|
| Progesterone Receptor | 2.5 | R5020 | 4.3 | nih.gov |
| Androgen Receptor | 3.8 | Methyltrienolone (R1881) | 2.9 | nih.gov |
| Glucocorticoid Receptor | 16 | Dexamethasone | 1.2 | nih.gov |
Effects on Specific Cell Lines
The antiandrogenic properties of Chlormadinone acetate have been demonstrated in specific human androgen-dependent cell lines. nih.gov In PALM cells, a PC-3 cell line stably transfected with the human androgen receptor, CMA exhibited competitive binding for the androgen receptor and significantly decreased its transcriptional activity. nih.gov When compared to cyproterone (B1669671) acetate (CPA), another steroidal antiandrogen, CMA showed a potent inhibitory effect. nih.gov At a concentration of 3 x 10(-7) M, CMA inhibited androgen receptor transcriptional activity by 40 ± 5%, compared to 59 ± 6% for CPA at the same concentration. nih.gov Furthermore, in COS-7 cells, CMA was observed to cause a slower import of the green fluorescent protein-androgen receptor (GFP-AR) complex into the cell nucleus compared to the synthetic androgen R1881. nih.gov
Metabolism and Biotransformation Studies of Chlormadinone Acetate
Hepatic Metabolism Pathways
The hepatic metabolism of chlormadinone (B195047) acetate (B1210297) is a complex process involving both Phase I and Phase II reactions. These biotransformations aim to convert the lipophilic CMA molecule into more hydrophilic compounds, facilitating their excretion from the body.
Phase I Reactions: The primary Phase I metabolic pathways for chlormadinone acetate are reduction and hydroxylation.
Reduction: The ketone group at the C3 position of the steroid nucleus undergoes reduction.
Hydroxylation: This is a major metabolic route for CMA. Hydroxylation occurs at several positions on the steroid molecule, including the C2α, C3α, C3β, and C15β positions.
Deacetylation: The acetyl group at the C17 position can also be removed.
Phase II Reactions: Following Phase I modifications, the resulting metabolites, as well as the parent compound to some extent, undergo Phase II conjugation reactions. These reactions further increase the water solubility of the metabolites for excretion. The main conjugation pathways for chlormadinone acetate and its metabolites are:
Glucuronidation: The attachment of glucuronic acid to hydroxyl groups of the metabolites.
Sulfation: The conjugation of sulfate (B86663) groups to the metabolites.
Role of Specific Enzymes in Biotransformation
The biotransformation of chlormadinone acetate is catalyzed by a range of enzymes, primarily located in the liver. In vitro studies using human, rabbit, and rat liver preparations have provided insights into the enzymatic processes involved.
The metabolic pathways of CMA are influenced by microsomal enzymes. The stimulation of these enzymes by substances like phenobarbital (B1680315) has been shown to alter the metabolic profile, which is a strong indicator of the involvement of the cytochrome P450 (CYP) enzyme system. nih.gov While the oxidative nature of the metabolism points towards this enzyme superfamily, the specific CYP isoforms responsible for the hydroxylation and other oxidative transformations of chlormadinone acetate have not been definitively identified in the reviewed scientific literature.
Identification and Activity of Metabolites
Numerous metabolites of chlormadinone acetate have been isolated and identified from in vitro and in vivo studies. The primary metabolites are hydroxylated derivatives, with some demonstrating significant biological activity.
The main metabolites of CMA are 2α-hydroxy-CMA, 3α-hydroxy-CMA, and 3β-hydroxy-CMA. Of these, the 3α- and 3β-hydroxy metabolites are considered important active metabolites. In vitro binding assays have shown that both the parent compound and these hydroxylated metabolites have an affinity for progesterone (B1679170), androgen, and glucocorticoid receptors.
Below is a summary of the identified metabolites and their known activities:
| Metabolite Name | Activity |
| 3α-hydroxy-chlormadinone acetate (3α-OH-CMA) | Possesses progestomimetic, antiandrogenic, and glucocorticoid activities. |
| 3β-hydroxy-chlormadinone acetate (3β-OH-CMA) | Exhibits progestomimetic and antiandrogenic activities. |
| 2α-hydroxychlormadinone | A major metabolite, particularly after stimulation of microsomal enzymes. |
| 17α-acetoxy-6-chloro-3β-hydroxypregna-4,6-diene-20-one | Identified as a major metabolite in unstimulated human and male rat liver incubations. nih.gov |
In functional assays, both 3α-OH-CMA and 3β-OH-CMA have demonstrated progestomimetic and antiandrogenic effects. Glucocorticoid properties were observed for both CMA and 3α-OH-CMA.
Metabolic Balance Studies
Metabolic balance studies are essential for understanding the routes and extent of excretion of a compound and its metabolites. A study involving the administration of a single dose of radiolabeled chlormadinone acetate to healthy female volunteers provided key data on its elimination.
The results of this excretion balance study are summarized in the table below:
| Parameter | Value |
| Mean Total Recovery | 87.3% ± 6.4% of dose |
| Urinary Excretion | ~45% of dose |
| Fecal Excretion | ~42% of dose |
This study demonstrates that chlormadinone acetate and its metabolites are eliminated from the body through both renal and fecal pathways in roughly equal proportions.
Advanced Analytical Methodologies for Chlormadinone Acetate
Chromatographic Techniques
Chromatographic techniques are fundamental for the separation, detection, and quantification of chlormadinone (B195047) acetate (B1210297) (CMA) in various matrices. These methods offer high resolution and sensitivity, making them indispensable for residue analysis and pharmacokinetic studies.
Gas Chromatography for Detection
Gas chromatography (GC), particularly when coupled with an electron capture detector (ECD), provides a sensitive method for the detection of chlormadinone acetate. oup.com This technique is well-suited for analyzing CMA in complex biological matrices such as animal tissues. The methodology typically involves a gas-liquid chromatographic (GLC) system. For instance, a method for determining CMA in cattle tissues allows for detection at concentrations as low as 0.02 ppm. oup.com In this process, after extraction and purification, the CMA is measured in benzene (B151609) using a specialized column, such as a 1.5% XE-60 column. oup.com The use of electron capture detection is key to achieving the low levels of measurement required for residue analysis. oup.com Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used to determine plasma concentrations of CMA, offering high specificity and structural confirmation. nih.govnih.gov
Table 1: Gas Chromatography Conditions for Chlormadinone Acetate Detection
| Parameter | Specification | Source |
| Technique | Gas-Liquid Chromatography (GLC) | oup.com |
| Detector | Electron Capture Detector (ECD) | oup.com |
| Column | 1.5% XE-60 | oup.com |
| Detection Limit | 0.02 ppm (in cattle tissue) | oup.com |
| Sample Solvent | Benzene | oup.com |
Liquid Chromatography-Mass Spectrometry for Quantification
Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), has become the gold standard for the quantification of chlormadinone acetate in biological fluids like human plasma. journal-vniispk.runih.gov This is due to its superior sensitivity, specificity, and speed. nih.govijper.org The technique combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. journal-vniispk.ru
A developed HPLC-MS method can simultaneously quantify chlormadinone acetate and ethinyl estradiol (B170435) in human blood plasma. journal-vniispk.ru The chromatographic separation is often achieved using reverse-phase columns, such as a C18 column, with a mobile phase consisting of solvents like acetonitrile (B52724) and water with additives like formic acid to ensure compatibility with mass spectrometry. ijper.orgsielc.com Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte. nih.govshimadzu.com This allows for lower limits of quantification, often in the picogram per milliliter (pg/mL) range. nih.gov
Table 2: Liquid Chromatography-Mass Spectrometry Parameters for CMA Quantification
| Parameter | Description | Source |
| Technique | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) | journal-vniispk.runih.gov |
| Separation Mode | Reverse Phase (RP) HPLC | sielc.com |
| Mass Spectrometer | Triple Quadrupole | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive-ion mode | ijper.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | shimadzu.com |
Immunoassays and Radioreceptor Assays
Immunoassays and radioreceptor assays are alternative methods that rely on the specific binding of chlormadinone acetate to antibodies or receptors.
A sensitive and specific time-resolved fluoroimmunoassay (TR-FIA) has been developed for the measurement of serum CMA. nih.gov This method involves the preparation of specific haptens, biotinylated tracers, and immunogens to produce antibodies that recognize CMA. nih.gov A key aspect of this assay's specificity is the inclusion of a chromatographic step before the immunoassay to separate the parent CMA from its polar metabolites, which could otherwise interfere with the results. nih.gov This TR-FIA method achieved a detection limit of 51 pg/ml and demonstrated good precision, with inter-assay reproducibility CVs between 2.6% and 4.5%. nih.gov
Radioreceptor assays (RRA) offer a functional approach to quantification, measuring the ability of a compound to bind to a specific receptor. oup.comoup.com An RRA has been described for clogestone (B141278) acetate, which is enzymatically converted to chlormadinone acetate before analysis. oup.comoup.com The concentration is then estimated from a standard curve derived by incubating rat uterine cytosol (a source of progesterone (B1679170) receptors) with radiolabeled progesterone and varying amounts of chlormadinone acetate. oup.comoup.com In a different context, a [3H]ouabain radioreceptor assay showed that CMA binds with high affinity to the digitalis receptor, being nearly as potent as digoxigenin. nih.gov However, in a [3H]digoxin radioimmunoassay, CMA was inactive, illustrating the high specificity of the antibody-antigen interaction in immunoassays compared to the receptor-ligand binding in RRAs. nih.gov
Table 3: Comparison of Immunoassay and Radioreceptor Assay for CMA
| Feature | Time-Resolved Fluoroimmunoassay (TR-FIA) | Radioreceptor Assay (RRA) |
| Principle | Antigen-antibody binding | Ligand-receptor binding |
| Specificity | High (dependent on antibody cross-reactivity) | High (dependent on receptor binding profile) |
| Reported Application | Quantification of CMA in human serum nih.gov | Quantification of a CMA precursor in serum oup.comoup.com |
| Reported Detection Limit | 51 pg/mL nih.gov | Nanogram quantities oup.comoup.com |
Sample Preparation and Extraction Procedures
The accurate analysis of chlormadinone acetate relies heavily on robust sample preparation and extraction procedures designed to isolate the analyte from the complex sample matrix. mdpi.comscispace.com The choice of method depends on the nature of the sample (e.g., tissue, plasma, urine) and the analytical technique to be used.
For solid samples like animal tissues, the process often begins with extraction using an organic solvent. A method for cattle tissues uses methanol (B129727) for muscle, liver, and kidney, while fat samples are dissolved in hexane. oup.com This is followed by a liquid-liquid extraction (LLE) step, where CMA is partitioned into a solvent like carbon tetrachloride or acetonitrile. oup.com For plasma samples intended for LC-MS analysis, LLE with a hexane-diethyl ether mixture has been successfully used. journal-vniispk.ru
Further purification is often necessary to remove interfering substances. oup.comscispace.com Column chromatography is a common clean-up step. For tissue extracts, silica (B1680970) gel columns are used for muscle, liver, and fat, while alumina (B75360) columns are employed for kidney extracts. oup.com Solid-phase extraction (SPE) has become a prevalent technique, offering advantages over LLE such as higher recoveries, improved selectivity, and reduced solvent consumption. scispace.com SPE can be used to extract, concentrate, and clean up samples prior to analysis. scispace.com Protein precipitation, often with acetonitrile or methanol, is a common initial step for serum or plasma samples to remove proteins before further extraction. mdpi.com
Table 4: Sample Preparation and Extraction Methods for Chlormadinone Acetate
| Sample Matrix | Preparation/Extraction Technique | Purification/Clean-up | Source |
| Cattle Tissues (Muscle, Liver, Kidney) | Methanol Extraction followed by LLE | Silica Gel or Alumina Column Chromatography | oup.com |
| Cattle Fat | Hexane Dissolution followed by LLE | Silica Gel Column Chromatography | oup.com |
| Human Blood Plasma | Liquid-Liquid Extraction (LLE) | Not specified | journal-vniispk.ru |
| Serum/Plasma | Protein Precipitation (Acetonitrile/Methanol) | Solid-Phase Extraction (SPE) | mdpi.com |
Validation Parameters for Analytical Methods
Validation is the process of demonstrating that an analytical method is suitable for its intended purpose. wjarr.com It ensures the reliability, consistency, and accuracy of the analytical data. globalresearchonline.net For methods analyzing chlormadinone acetate, validation is performed according to established guidelines, assessing several key parameters. journal-vniispk.ruglobalresearchonline.net
Key validation parameters include:
Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govwjarr.com For immunoassays, this involves checking for cross-reactivity with metabolites. nih.gov
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. journal-vniispk.ruajrconline.org
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ajrconline.org
Accuracy : The closeness of the test results obtained by the method to the true value. journal-vniispk.ruwjarr.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). journal-vniispk.runih.govwjarr.com
Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govwjarr.com
Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com
Stability : The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. journal-vniispk.ru
For example, an HPLC-MS method for CMA was validated for selectivity, linearity, accuracy, and precision, journal-vniispk.ru while a TR-FIA was validated for specificity, sensitivity (detection limit), and precision (inter-assay reproducibility). nih.gov
Table 5: Key Validation Parameters for Analytical Methods
| Parameter | Definition | Source |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | wjarr.comglobalresearchonline.net |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of analyte in the sample. | ajrconline.org |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | wjarr.comglobalresearchonline.net |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | wjarr.comglobalresearchonline.net |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be detected. | globalresearchonline.net |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | globalresearchonline.net |
Synthetic Chemistry and Novel Derivative Research of Chlormadinone Acetate
Methodologies for Chlormadinone (B195047) Acetate (B1210297) Synthesis
The synthesis of chlormadinone acetate can be achieved through several chemical routes, often starting from derivatives of progesterone (B1679170) or 17α-hydroxyprogesterone. nih.gov One documented method involves the use of a chlorinated progesterone intermediate. This process includes reacting the precursor with acetic anhydride (B1165640) in glacial acetic acid, catalyzed by p-toluenesulfonic acid. The reaction is typically maintained at a controlled temperature of 40-45°C for 8 to 12 hours. Following the reaction, the catalyst is neutralized, and the product is isolated through concentration, crystallization, filtration, and washing. The crude product is then purified by recrystallization from alcohol with activated charcoal to yield high-purity chlormadinone acetate. nih.gov This method has been reported to achieve high yields, around 97.8%. nih.gov
| Parameter | Condition |
|---|---|
| Starting Material | Chlorinated Progesterone Intermediate |
| Reagents | Acetic anhydride, p-toluenesulfonic acid |
| Solvent | Glacial acetic acid |
| Temperature | 40-45°C |
| Reaction Time | 8-12 hours |
| Purification | Recrystallization from alcohol |
| Reported Yield | 97.8% |
Another significant synthetic pathway involves the conversion of 6,7α-oxido-4-pregnene-17α-ol-3,20-dione-17-acetate. This epoxide can be converted into chlormadinone acetate in a single-step procedure. dss.go.th An alternative approach involves treating the epoxide with hydrochloric acid in an aqueous dioxane solvent to form an intermediate chlorohydrin, which is subsequently dehydrated to yield chlormadinone acetate. dss.go.th
Synthesis of Related Pregnane (B1235032) Derivatives
The pregnane skeleton of chlormadinone acetate is structurally similar to numerous other synthetic steroids. nih.gov Consequently, the chemical principles used in its synthesis and modification are applicable to a broader family of pregnane derivatives. Research in this area includes the synthesis of novel pregnane compounds with potential therapeutic applications. For instance, derivatives have been synthesized from 16-dehydropregnenolone (B108158) acetate to incorporate triazole or imidazole (B134444) moieties at the C-21 position, creating compounds studied for their effects on cancer cell proliferation. researchgate.net
Chlormadinone acetate itself serves as a key intermediate in the synthesis of other important steroids. A prominent example is its conversion to cyproterone (B1669671) acetate (CPA), another 17α-hydroxyprogesterone derivative. nih.govdss.go.th The synthesis of CPA from CMA involves a dehydrogenation step, which introduces an additional double bond in the A-ring of the steroid nucleus. This transformation is typically accomplished using a dehydrogenating agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). dss.go.th
| Compound Name | Structural Relationship to CMA |
|---|---|
| Cyproterone Acetate | Differs by a 1α,2α-methylene substitution |
| Megestrol (B1676162) Acetate | Lacks the C6 chlorine and has a methyl group at C6 |
| Medroxyprogesterone (B1676146) Acetate | Lacks the C6 chlorine and C6-C7 double bond; has a C6 methyl group |
| Delmadinone Acetate | Similar structure with modifications to the A-ring |
| Dienogest (B1670515) | A 19-nortestosterone derivative with a cyanomethyl group at C17 |
Derivatization Strategies for Enhanced Analytical Detection
The accurate quantification of steroidal compounds like chlormadinone acetate in various matrices often requires highly sensitive analytical methods. Chemical derivatization is a key strategy employed to improve the performance of techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). researchgate.netnih.govnih.gov For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the steroid. researchgate.netnih.gov CMA possesses two ketone groups (at C3 and C20) and is therefore amenable to common derivatization schemes for keto-steroids. nih.gov
One prevalent method is silylation , where polar functional groups are converted into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers or esters. researchgate.netmdpi-res.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are used to replace active hydrogen atoms with a TMS group. youtube.com Another technique, often used in conjunction with silylation, is oximation . Reagents such as methoxyamine hydrochloride convert keto groups into their corresponding oximes. youtube.com This process prevents the formation of multiple derivatives from tautomerization of the keto groups, simplifying the resulting chromatogram. youtube.com
For HPLC analysis, particularly with fluorescence or mass spectrometry detection, derivatization aims to introduce a moiety that enhances ionization or possesses chromophoric/fluorophoric properties. nih.govnih.gov
Fluorescent Labeling : Reagents like dansylhydrazine or 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY FL hydrazide) react with the ketone groups of steroids to form highly fluorescent hydrazones. dss.go.thnih.gov This significantly lowers the limit of detection when using fluorescence detectors. dss.go.th
Ionization Enhancement : For liquid chromatography-mass spectrometry (LC-MS), reagents such as Girard's Reagent P can be used to derivatize keto groups. thermofisher.com This introduces a permanently charged quaternary ammonium (B1175870) group, which greatly improves the ionization efficiency in electrospray ionization (ESI), leading to enhanced sensitivity. thermofisher.com
Precursors in the Synthesis of Other Steroidal Compounds
The chemical structure of chlormadinone acetate makes it a valuable intermediate or precursor for the synthesis of other bioactive steroidal molecules. As previously mentioned, the most notable example is its role in the production of cyproterone acetate (CPA). dss.go.th The established synthetic route from CMA to CPA via dehydrogenation with DDQ highlights its utility as a late-stage intermediate, providing an efficient pathway to a related but distinct pharmacological agent. dss.go.th This conversion underscores the importance of CMA not only as a final product but also as a building block in the broader landscape of synthetic steroid chemistry.
Transcriptional and Gene Expression Modulation by Chlormadinone Acetate
Regulation of Odontogenic Marker Genes
Chlormadinone (B195047) acetate (B1210297) has been shown to play a role in the differentiation of human dental pulp cells (hDPCs) into odontoblasts, the cells responsible for forming dentin. This process is marked by changes in the expression of key odontogenic marker genes. In vitro studies demonstrate that CMA enhances the expression of these critical genes, thereby promoting odontogenic differentiation and mineralization. nih.govnih.goviacademic.infonih.gov
Research indicates that CMA upregulates the messenger RNA (mRNA) levels of several key markers involved in the development and mineralization of dental tissues. nih.govnih.goviacademic.info This suggests that CMA may contribute to the regeneration of the pulp-dentin complex. nih.gov The mechanism for this upregulation appears to be mediated through the extracellular signal-regulated kinase (ERK) signaling pathway. nih.govnih.goviacademic.infonih.gov
The primary odontogenic marker genes regulated by Chlormadinone acetate are detailed below:
Alkaline Phosphatase (ALP): An early marker for odontoblast differentiation, ALP is crucial for the mineralization process. CMA treatment has been found to increase both the expression of the ALP gene and its enzymatic activity in hDPCs. nih.govnih.goviacademic.info
Osteocalcin (B1147995) (OCN): As a late marker of odontoblast differentiation, OCN is a non-collagenous protein that plays a significant role in bone and dentin mineralization. CMA enhances the expression of the OCN gene in dental pulp cells. nih.govnih.goviacademic.info
Dentin Sialophosphoprotein (DSPP): This is a specific marker for odontoblasts and is essential for proper dentin matrix formation and mineralization. Studies confirm that CMA upregulates DSPP gene expression. nih.govnih.goviacademic.info
Dentin Matrix Protein-1 (DMP-1): DMP-1 is another critical non-collagenous protein involved in the regulation of mineralization in dentin and bone. CMA treatment leads to increased expression of the DMP-1 gene. nih.govnih.goviacademic.info
| Odontogenic Marker Gene | Effect of Chlormadinone Acetate | Function |
|---|---|---|
| Alkaline Phosphatase (ALP) | Upregulation | Early marker of differentiation; essential for mineralization. |
| Osteocalcin (OCN) | Upregulation | Late marker of differentiation; involved in mineralization. |
| Dentin Sialophosphoprotein (DSPP) | Upregulation | Specific odontoblast marker; crucial for dentin matrix formation. |
| Dentin Matrix Protein-1 (DMP-1) | Upregulation | Regulates mineralization of dentin and bone. |
Differential Expression of Steroid Hormone Receptors
Chlormadinone acetate's mechanism of action is intrinsically linked to its ability to bind to and modulate the activity of various steroid hormone receptors. Its binding affinity is not uniform across all receptor types, leading to a differential effect on gene expression in target tissues.
In vitro binding assays using human receptors have clarified the affinity of CMA for several key steroid receptors. nih.gov CMA demonstrates a high affinity for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), while its affinity for the glucocorticoid receptor (GR) is approximately five times lower. nih.gov This binding profile underlies its progestogenic and antiandrogenic activities. nih.govnih.gov
Progesterone Receptor (PR): CMA binds with high affinity to the PR, with a reported Ki value of 2.5 nM. nih.gov Studies in zebrafish have shown that exposure to CMA can lead to a significant increase in the transcripts of the progesterone receptor (pgr) in the testes. nih.gov
Androgen Receptor (AR): CMA also binds strongly to the AR, with a Ki value of 3.8 nM, comparable to some androgens. nih.gov This interaction is competitive, allowing CMA to inhibit the effects of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394), which explains its antiandrogenic properties. nih.gov
Glucocorticoid Receptor (GR): The binding affinity of CMA for the GR is lower (Ki value of 16 nM), indicating a weaker glucocorticoid effect compared to its progestogenic and antiandrogenic actions. nih.govnih.gov
| Steroid Hormone Receptor | Binding Affinity (Ki value) | Observed Transcriptional Effect |
|---|---|---|
| Progesterone Receptor (PR) | 2.5 nM | Increased transcript levels in zebrafish testes. |
| Androgen Receptor (AR) | 3.8 nM | Competitive inhibition of androgen effects. |
| Glucocorticoid Receptor (GR) | 16 nM | Slight glucocorticoid activity observed. |
Impact on Genes within the Hypothalamic-Pituitary-Gonadal Axis
Chlormadinone acetate exerts a strong regulatory influence on the Hypothalamic-Pituitary-Gonadal (HPG) axis, primarily through its anti-gonadotropic activity. iacademic.infonih.gov This action involves modulating the expression of genes that control the release of key reproductive hormones. By providing negative feedback on gonadotropin secretion, CMA inhibits follicular growth and maturation, which is a cornerstone of its contraceptive efficacy. nih.gov
Studies in women have demonstrated that CMA administration leads to a decline in the peak amplitude of Luteinizing Hormone (LH), which is accompanied by a decrease in progesterone and estradiol (B170435) secretion. iacademic.info This indicates that CMA interferes with the normal pulsatile secretion of Gonadotropin-releasing hormone (GnRH) at the hypothalamic level, which in turn affects the expression and release of pituitary gonadotropins like LH and Follicle-Stimulating Hormone (FSH). iacademic.info
Furthermore, research in zebrafish exposed to CMA revealed differential expression for gene transcripts related to the HPG axis, providing direct evidence of its impact at the molecular level within the brain, liver, and gonads. nih.gov
Effects on Steroidogenesis-Related Gene Transcripts
In addition to its effects on the HPG axis, Chlormadinone acetate also directly modulates the expression of genes involved in steroidogenesis, the metabolic pathway for producing steroid hormones. Studies in aquatic models have shown that CMA exposure leads to significant changes in the transcription of key steroidogenesis-related genes.
A study on zebrafish found that exposure to CMA resulted in the differential expression of genes related to steroidogenesis. nih.gov Specific findings include:
A significant decrease in the transcript levels of vitellogenin (vtg1) in the ovaries and liver. Vitellogenin is an estrogen-responsive yolk precursor protein, and its downregulation suggests an anti-estrogenic effect or disruption of estrogen signaling. nih.gov
Altered expression of cytochrome P450 enzymes, which are crucial for steroid metabolism. Specifically, a significant decrease in cyp2k7 transcripts in the liver of males and a significant increase in cyp2k1 transcripts in the liver of females were observed. nih.gov
Chromatin and Gene Expression Changes in Germline Development Contexts
Based on available research, there is no direct evidence detailing the specific effects of Chlormadinone acetate on chromatin remodeling or gene expression changes within the context of germline development. While the processes of histone modification and DNA methylation are critical for the epigenetic programming of germ cells, studies specifically investigating the impact of CMA on these mechanisms have not been identified. Therefore, the role of Chlormadinone acetate in modulating the epigenetic landscape of developing germ cells remains an area for future investigation.
Comparative Pharmacological and Biological Investigations of Chlormadinone Acetate
Comparison with Other Progestins on Receptor Binding and Activity
The biological effects of chlormadinone (B195047) acetate (B1210297) are rooted in its specific binding affinity and subsequent activity at various nuclear receptors. In vitro binding assays with human receptors reveal that CMA has a high affinity for both the progesterone (B1679170) receptor (PR) and the androgen receptor (AR), with a slightly higher affinity for the PR. karger.com Its binding to the glucocorticoid receptor (GR) is approximately five to six times lower. karger.comnih.gov
When compared to other progestins, CMA's receptor binding profile is distinct. Unlike 19-nortestosterone derivatives, which can exhibit androgenic properties, CMA possesses no partial androgenic effect. researchgate.netnih.gov Its anti-estrogenic effect is comparable to that of medroxyprogesterone (B1676146) acetate (MPA) and megestrol (B1676162) acetate (MA), as it binds to the same progesterone receptors with similar affinity. researchgate.netresearchgate.net However, while MPA has notable androgenic and glucocorticoid activities, CMA is characterized by its pronounced antiandrogenic activity and only a very low glucocorticoid effect. researchgate.netresearchgate.net
The binding affinity of CMA and reference compounds to human steroid receptors is detailed in the table below.
| Compound | Receptor | Kᵢ (nM) |
| Chlormadinone Acetate (CMA) | Progesterone (hPR) | 2.5 |
| Chlormadinone Acetate (CMA) | Androgen (hAR) | 3.8 |
| Chlormadinone Acetate (CMA) | Glucocorticoid (hGR) | 16 |
| R5020 (Reference Progestin) | Progesterone (hPR) | 4.3 |
| Methyltrienolone (Reference Androgen) | Androgen (hAR) | 2.9 |
| Dexamethasone (Reference Glucocorticoid) | Glucocorticoid (hGR) | 1.2 |
Data sourced from in vitro binding tests on human receptors. nih.govkarger.com
Distinctive Antiandrogenic Profile Compared to Other Steroids
Chlormadinone acetate exhibits a potent and distinctive antiandrogenic profile, which is a key differentiator from many other progestins and steroids. nih.govresearchgate.net This activity stems from a dual mechanism of action:
Competitive Androgen Receptor Blockade : CMA directly competes with androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the androgen receptor in target tissues. researchgate.netnih.govnih.gov This competitive inhibition prevents the androgens from exerting their biological effects.
Inhibition of 5α-reductase : CMA reduces the activity of 5α-reductase, the enzyme responsible for converting testosterone into the more potent androgen, DHT, particularly in the skin and hair follicles. nih.govresearchgate.net
In comparative studies, CMA's antiandrogenic activity has been evaluated against cyproterone (B1669671) acetate (CPA), a well-established steroidal antiandrogen. In whole-cell binding assays using a human androgen-dependent cell line, CMA demonstrated a strong competitive binding for the androgen receptor. nih.gov While CPA showed a greater inhibition of AR transcriptional activity at the same concentration (59% for CPA vs. 40% for CMA), CMA exhibited a higher binding affinity (lower Kᵢ value). nih.gov
| Compound | Androgen Receptor Kᵢ (M) | Inhibition of AR Transcriptional Activity (at 3x10⁻⁷ M) |
| Chlormadinone Acetate (CMA) | 3.3 x 10⁻⁸ | 40% |
| Cyproterone Acetate (CPA) | 7.2 x 10⁻⁸ | 59% |
Data from competitive binding assays in a human androgen-dependent cell line. nih.gov
Unlike non-steroidal antiandrogens such as flutamide (B1673489) and bicalutamide, which block androgen receptors systemically including at the hypothalamus, steroidal antiandrogens like CMA also exert negative feedback on the hypothalamus. nih.gov This leads to a reduction in gonadotropin secretion, which in turn decreases androgen production by the ovaries and adrenal glands. nih.govnih.govresearchgate.net
Comparative Effects on Cellular Processes
The pharmacological actions of chlormadinone acetate translate into specific effects at the cellular level, which have been compared with those of other progestins.
In human endometrial explants, CMA has demonstrated a more consistent and potent suppression of prostaglandin (B15479496) biosynthesis compared to other progestins like dienogest (B1670515) (DNG) and drospirenone (B1670955) (DRSP). researchgate.netresearchgate.net Specifically, following stimulation with interleukin-1β, CMA caused a stronger downregulation of cyclooxygenase-2 (COX-2) mRNA than DNG and DRSP (-55% vs. -40% and -46%, respectively). researchgate.net This led to a significant reduction in the release of prostaglandin F2α (PGF2α). researchgate.net
Furthermore, CMA influences the cellular trafficking of the androgen receptor. Studies have shown that CMA causes a slower import of the green fluorescent protein-tagged androgen receptor (GFP-AR) into the nuclei of COS-7 cells compared to the potent synthetic androgen R1881. nih.gov This suggests that in addition to blocking the receptor, CMA may also modulate its intracellular dynamics, contributing to its antiandrogenic effect.
Differential Activities of Chlormadinone Acetate Metabolites
In vitro binding assays have shown that while CMA itself has the highest affinity for the progesterone, androgen, and glucocorticoid receptors, its metabolites retain significant activity. karger.comnih.govkarger.com The 3β-OH-CMA metabolite generally shows an intermediate binding affinity between CMA and 3α-OH-CMA, with 3α-OH-CMA having the lowest affinity of the three at all receptors. nih.govkarger.com
| Compound | Progesterone Receptor Kᵢ (nM) | Androgen Receptor Kᵢ (nM) | Glucocorticoid Receptor Kᵢ (nM) |
| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |
| 3β-OH-CMA | 6.0 | 20 | 21 |
| 3α-OH-CMA | 13 | 83 | 69 |
Data sourced from in vitro binding tests on human receptors. nih.govkarger.com
In vivo animal studies have confirmed the functional activities of these metabolites:
Progestomimetic Activity : In rabbit endometrial proliferation tests, both 3α-OH-CMA and 3β-OH-CMA demonstrated progestomimetic activities similar to the parent compound, CMA. nih.govkarger.com
Antiandrogenic Activity : CMA, 3α-OH-CMA, and to a lesser degree, 3β-OH-CMA, all showed antiandrogenic effects by inhibiting testosterone-stimulated growth of the prostate and seminal vesicles in castrated rats. nih.govkarger.com
Glucocorticoid Activity : Glucocorticoid properties, measured by a reduction in thymus and adrenal gland weights in immature rats, were demonstrated for both CMA and 3α-OH-CMA, but not for 3β-OH-CMA. karger.comnih.govkarger.com
These findings indicate that the primary metabolites of CMA are not inactive byproducts but are pharmacologically active steroids that contribute to its therapeutic profile. nih.gov
Q & A
Q. How is Chlormadinone Acetate characterized and validated in pharmaceutical research?
Methodological Answer: CMA is characterized using a combination of chromatographic, spectroscopic, and colorimetric techniques:
- HPLC Analysis : Mobile phase of acetonitrile:water (13:7) with a flow rate adjusted for a retention time of ~10 minutes. System suitability requires ≤1.0% relative standard deviation in peak areas .
- Colorimetric Identification :
- Infrared Spectroscopy : Potassium bromide disk method confirms structural integrity by matching reference spectra .
- Purity Criteria : ≤0.5% loss on drying, ≤0.1% residue on ignition, and ≤20 ppm heavy metals .
Q. What are the solubility properties of CMA, and how do they influence experimental preparation?
Methodological Answer: CMA is freely soluble in chloroform and acetonitrile, slightly soluble in ethanol/ether, and insoluble in water. For in vitro studies:
Q. What is the receptor binding profile of CMA, and how is it assessed?
Methodological Answer: CMA binds progesterone (Ki = 2.5 nM), androgen (Ki = 3.8 nM), and glucocorticoid receptors (Ki = 16 nM). Methods include:
- Competitive Binding Assays : Use radiolabeled ligands (e.g., H-progesterone) in receptor-enriched cell lysates .
- Functional Activity : Assess endometrial gland proliferation in estrogen-primed rabbits (45 µg/kg/day for 5 days) or antiandrogenic effects in castrated rats (4.6–21.5 mg/kg/day) .
Advanced Research Questions
Q. How do researchers design experiments to assess CMA’s pharmacokinetics in preclinical models?
Methodological Answer:
Q. How can contradictions in CMA’s metabolic pathways across studies be resolved?
Methodological Answer:
- Liver Microsome Incubations : Compare metabolite profiles using microsomes from untreated vs. phenobarbital-induced rats. Phenobarbital induces CYP450 enzymes, shifting metabolism toward 2α-hydroxy metabolites .
- Species-Specific Differences : Human microsomes predominantly produce 3β-hydroxy metabolites, while rats show variability depending on enzyme induction state .
Q. How does CMA compare to other antiandrogens (e.g., finasteride) in treating benign prostatic hyperplasia (BPH)?
Methodological Answer:
- Experimental Design : Use canine BPH models treated with CMA (0.3 mg/kg/day) or finasteride (1 mg/kg/day) for 25 weeks. Endpoints include:
Q. What methodological approaches evaluate CMA’s impact on hemostatic variables?
Methodological Answer:
- Clinical Trials : Measure coagulation markers (prothrombin F1+2, D-dimers) and activated protein C resistance (nAPCsr) in women using CMA-only contraceptives vs. non-users. Findings:
- No significant change in nAPCsr.
- Lower prothrombin F1+2 and D-dimers suggest reduced thrombotic risk compared to combined contraceptives .
Q. How is CMA’s carcinogenic potential assessed in regulatory studies?
Methodological Answer:
- Animal Models : Administer CMA to dogs at supratherapeutic doses; monitor mammary tumor incidence (limited evidence of carcinogenicity) .
- IARC Guidelines : Evaluate mechanistic data (e.g., receptor-mediated proliferation) and epidemiological studies. CMA is classified as having "limited evidence" in animals, with no human carcinogenicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
